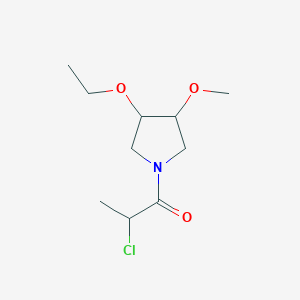

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one

Beschreibung

BenchChem offers high-quality 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-4-15-9-6-12(5-8(9)14-3)10(13)7(2)11/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAKSDHCBFADJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one, also known by its CAS number 2098001-54-6, is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one features a chloro group, an ethoxy group, and a methoxypyrrolidine moiety. Its chemical formula is C_10H_14ClN_2O_3, and it has a molecular weight of approximately 232.68 g/mol. This unique structure is believed to contribute to its biological properties.

Research indicates that compounds similar to 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one may act through various mechanisms:

1. Janus Kinase (JAK) Inhibition:

Some studies suggest that related pyrrolidine compounds can inhibit JAK pathways, which are crucial in regulating immune responses and hematopoiesis. This inhibition can potentially lead to therapeutic effects in autoimmune diseases and cancers .

2. Polo-like Kinase (PLK4) Inhibition:

PLK4 plays a significant role in centriole duplication and cell cycle regulation. Inhibitors of PLK4 have been studied for their potential in treating cancers associated with abnormal centriole duplication . The structural features of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one may confer similar inhibitory effects.

Biological Activity

The biological activity of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one has been evaluated in various contexts:

Anticancer Activity:

In vitro studies have shown that compounds with structural similarities exhibit cytotoxic effects on various cancer cell lines. These effects are often attributed to the induction of apoptosis and cell cycle arrest, particularly in cells with dysregulated PLK4 activity .

Neuroprotective Effects:

There is emerging evidence suggesting that certain pyrrolidine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter levels or reducing oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one:

Case Study 1: Cancer Treatment

A study involving PLK4 inhibitors demonstrated significant tumor regression in xenograft models when treated with compounds structurally related to 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one. The treatment led to reduced cell proliferation and increased apoptosis markers in the tumor tissues .

Case Study 2: Autoimmune Disorders

Another investigation focused on the JAK inhibition pathway revealed that similar compounds could effectively reduce inflammatory markers in animal models of autoimmune diseases, suggesting a possible therapeutic role for 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one in these conditions .

Data Summary

The following table summarizes key findings regarding the biological activity of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one exhibit significant antimicrobial properties. For example, studies have shown that derivatives can inhibit the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

There is emerging evidence that this compound may play a role in cancer treatment. It has been investigated as a potential inhibitor of specific cancer-related pathways, particularly in non-small cell lung cancer (NSCLC). The compound's ability to modulate EGFR (epidermal growth factor receptor) signaling pathways makes it a candidate for further research in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one demonstrated its efficacy against multi-drug resistant strains of bacteria. The results indicated that modifications to the ethoxy and methoxy groups significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited in drug design.

Case Study 2: Cancer Treatment

In preclinical trials, the compound was evaluated for its ability to inhibit tumor growth in NSCLC models. The findings revealed that when combined with existing chemotherapeutics, it led to a synergistic effect, enhancing overall treatment efficacy and reducing side effects associated with high doses of standard therapies .

Analyse Chemischer Reaktionen

Reaction Mechanisms

The primary mechanisms involved in the reactions of this compound include:

-

SNAr Mechanism (Nucleophilic Aromatic Substitution) : The presence of the electron-withdrawing chloro group enhances the electrophilicity of the aromatic system, making it susceptible to nucleophilic attack.

-

Esterification : The methoxy and ethoxy groups can undergo esterification reactions under acidic conditions, leading to the formation of ester derivatives.

Key Reaction Conditions

The following conditions are typically employed to optimize yields and selectivity in reactions involving this compound:

-

Temperature Control : Many reactions benefit from controlled temperatures, often maintained between 0°C to 60°C to prevent side reactions.

-

Inert Atmosphere : Utilizing an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation and degradation of sensitive intermediates.

Biological Activity Assessment

Research indicates that compounds similar to 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one exhibit various biological activities, including:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.